molecular formula C7H5BrN4O B3059350 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one CAS No. 98556-14-0

1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one

Cat. No.: B3059350
CAS No.: 98556-14-0
M. Wt: 241.04
InChI Key: ZMLOHCNJANXGOS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one is a heterocyclic compound featuring a tetrazole ring substituted with a bromophenyl group

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzyl cyanide with sodium azide in the presence of a copper catalyst, followed by cyclization to form the tetrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:

Common reagents for these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a bromophenyl group and a tetrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-bromophenyl)-1H-tetrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLOHCNJANXGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)NN=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697974
Record name 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98556-14-0
Record name 1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-4-isocyanatobenzene (5.0 g, 25 mmol) and sodium azide (5.0 g, 77 mmol) in THF (30 mL) was added a solution of AlCl3 (4.0 g, 30 mmol) in THF (18 mL) dropwise. The reaction mixture was heated to reflux overnight. The organic solvent was removed under reduced pressure, then water (50 mL) was added. The solids formed were collected by filtration to obtain compound 53a as a white solid. Mass Spectrum (LCMS, ESI pos.): Calcd. for C7H5BrN4O: 241.0 (M+H). Found 241.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-4-isocyanatobenzene (5.00 g, 25.4 mmol) in THF (30 mL) was added sodium azide (5.00 g, 76.9 mmol) followed by the addition of a solution of aluminum trichloride (4.00 g, 30.3 mmol) in THF (18 mL) slowly. The reaction mixture was heated to reflux overnight. After cooling to rt, the reaction was quenched with H2O (50 mL). The organic solvent was removed under reduced pressure. The solids were collected by filtration to obtain compound 14a as a white solid (4.50 g, 71% yield). Mass Spectrum (LCMS, ESI pos.): Calcd. for C2H5BrN4O: 241.0 (M+H). Found 241.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one
Reactant of Route 2
1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one
Reactant of Route 4
1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one
Reactant of Route 5
1-(4-Bromophenyl)-1,2-dihydro-5H-tetrazol-5-one

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